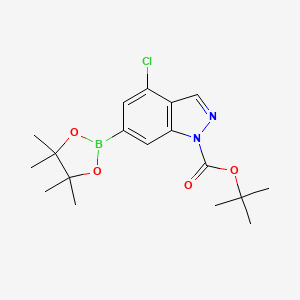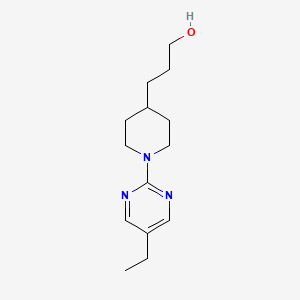![molecular formula C20H30N2O3 B2858669 Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1357353-34-4](/img/structure/B2858669.png)
Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
Sara Graus and colleagues (2010) discussed the molecular and crystal structures of various diazaspiro[4.5]decane derivatives, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. Their crystallographic analysis reveals the absence of solvent molecules and emphasizes the role of substituents on the cyclohexane ring in supramolecular arrangements. This study provides insights into the potential applications of these compounds in materials science and crystal engineering (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
The synthesis and conformational analysis of specific diazaspiro[4.5]decane derivatives, including tert-butoxycarbonyl derivatives, were explored by M. M. Fernandez and team (2002). These derivatives were used as constrained surrogates in peptide synthesis, demonstrating their utility in the field of bioorganic chemistry (Fernandez et al., 2002).
Crystal Structure Analysis
Yongkwan Dong and collaborators (1999) reported the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. This study is significant for understanding the structural aspects of spiro compounds and their potential applications in the development of new materials (Dong et al., 1999).
NMR Spectroscopy in Stereochemical Analysis
J. Guerrero-Alvarez and colleagues (2004) utilized NMR spectroscopy to analyze the relative configuration of various spiro[4.5]decanes, including tert-butyl substituted compounds. This research is crucial for understanding the stereochemistry of these compounds, which is vital in fields like drug design and organic synthesis (Guerrero-Alvarez et al., 2004).
Radical Spirocyclization in Organic Synthesis
F. Diaba and team (2013) discussed the use of tert-butyl groups in atom transfer radical spirocyclization, leading to the formation of azaspiro[4.5]decadienes. This work highlights the application of such compounds in the synthesis of complex organic molecules (Diaba et al., 2013).
Applications in Synthetic Organic Chemistry
Hannelore Jasch and collaborators (2012) explored the use of tert-butyl phenylazocarboxylates in synthetic organic chemistry, showcasing the versatility of these compounds in various reactions, including nucleophilic substitutions and radical reactions. This research is significant for the development of new synthetic methods in organic chemistry (Jasch et al., 2012).
Chemical Synthesis and Potential Biological Activity
A. I. Moskalenko and V. Boev (2012) reported on the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its reaction with N,N-dimethylformamide dimethyl acetal. This research contributes to the understanding of the chemical behavior of such compounds and their potential applications in the synthesis of biologically active molecules (Moskalenko & Boev, 2012).
Safety and Hazards
The safety data for “Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)15-22(20)14-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDREBKYHGSSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
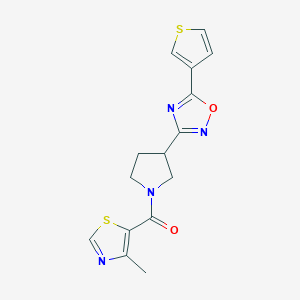
![3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B2858589.png)
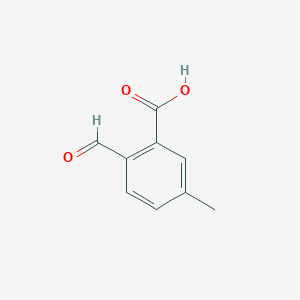

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858592.png)
![N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2858595.png)
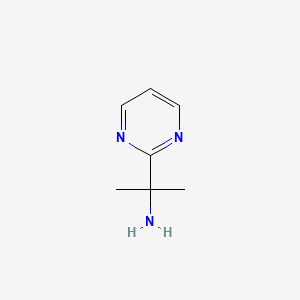
![2-{1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2858599.png)

![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)
![N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2858604.png)
![N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2858605.png)
